An In-Depth Technical Guide to 3-(Tetradecyloxy)propylamine (CAS 7617-82-5) for Advanced Research and Drug Development
An In-Depth Technical Guide to 3-(Tetradecyloxy)propylamine (CAS 7617-82-5) for Advanced Research and Drug Development
Introduction: Unveiling a Key Amphiphile for Advanced Formulations
3-(Tetradecyloxy)propylamine is a long-chain aliphatic primary amine that is gaining interest within the scientific community, particularly in the fields of materials science and drug delivery. Its unique amphiphilic structure, characterized by a long hydrophobic tetradecyl ether tail and a hydrophilic primary amine headgroup, imparts surfactant-like properties. This makes it a compelling candidate for the formation of self-assembled structures, such as micelles and vesicles, and a potentially crucial component in advanced drug delivery systems like lipid nanoparticles (LNPs).
This guide provides a comprehensive overview of the chemical and physical properties of 3-(Tetradecyloxy)propylamine, detailed protocols for its synthesis and analysis, and a forward-looking perspective on its application in the formulation of lipid-based nanocarriers for therapeutic delivery.
Physicochemical Properties: A Foundation for Formulation
A thorough understanding of the physicochemical properties of 3-(Tetradecyloxy)propylamine is paramount for its successful application. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models.
| Property | Value | Source / Basis |
| CAS Number | 7617-82-5 | [1][2] |
| Molecular Formula | C₁₇H₃₇NO | [1] |
| Molecular Weight | 271.49 g/mol | [2] |
| Appearance | Viscous liquid to waxy solid at room temperature (Predicted) | Based on 3-(Dodecyloxy)propylamine[3][4] |
| Melting Point | ~15-20 °C (Estimated) | Extrapolated from 3-(Dodecyloxy)propylamine (13 °C)[4] |
| Boiling Point | >320 °C at 760 mmHg (Estimated) | Extrapolated from 3-(Dodecyloxy)propylamine (315 °C)[4] |
| Density | ~0.85 g/cm³ (Predicted) | Based on 3-(Dodecyloxy)propylamine (0.845 g/cm³)[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate) | Based on amphiphilic nature and data for analogs[3] |
| XLogP3-AA | 6.2 | Computed by PubChem[1] |
| Topological Polar Surface Area | 35.3 Ų | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |
Synthesis of 3-(Tetradecyloxy)propylamine: A Practical Approach
The synthesis of 3-(Tetradecyloxy)propylamine can be efficiently achieved through a two-step process involving a cyanoethylation of 1-tetradecanol followed by catalytic hydrogenation. This method is adaptable for laboratory-scale synthesis and offers a high yield of the desired product.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-(Tetradecyloxy)propionitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-tetradecanol (1 mole equivalent).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (0.05 mole equivalent).
-
Heating: Heat the mixture to 50-60°C with stirring until the base is dissolved and a homogeneous solution is formed.
-
Acrylonitrile Addition: Slowly add acrylonitrile (1.1 mole equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 70°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 60-70°C for 3-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1M HCl). The product, 3-(tetradecyloxy)propionitrile, can be purified by vacuum distillation.
Step 2: Hydrogenation to 3-(Tetradecyloxy)propylamine
-
Reactor Charging: In a high-pressure hydrogenation reactor, add 3-(tetradecyloxy)propionitrile (1 mole equivalent), a suitable solvent such as ethanol or methanol containing ammonia (to suppress secondary amine formation), and a Raney Nickel catalyst (5-10% by weight of the nitrile).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 30-50 bar.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring. The reaction is typically complete within 4-8 hours. Monitor the hydrogen uptake to determine the reaction endpoint.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude 3-(tetradecyloxy)propylamine can be further purified by vacuum distillation to yield a colorless to pale yellow liquid or waxy solid.
An alternative, though potentially lower-yielding for this specific structure, is the Williamson ether synthesis , where 3-amino-1-propanol is first deprotonated with a strong base like sodium hydride, followed by reaction with a 1-halotetradecane (e.g., 1-bromotetradecane)[5][6][7][8].
Spectral and Analytical Characterization
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~3.40 | t | 2H | -CH₂-O -CH₂- |
| ~2.75 | t | 2H | -CH₂-CH₂ -NH₂ |
| ~1.75 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ |
| ~1.55 | m | 2H | -O-CH₂-CH₂ -(CH₂)₁₁-CH₃ |
| ~1.25 | br s | 22H | -(CH₂)₁₁- |
| ~0.88 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~71.5 | -O-C H₂-CH₂-CH₂-NH₂ |
| ~70.0 | -CH₂-O -CH₂- |
| ~40.5 | -C H₂-NH₂ |
| ~32.0 | -CH₂-C H₂-CH₂-NH₂ |
| ~29.7 | -(C H₂)₁₁- (multiple peaks) |
| ~29.4 | -O-CH₂-C H₂- |
| ~26.2 | -O-CH₂-CH₂-C H₂- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (primary amine, two bands)[9][10][11][12][13] |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| 1590-1650 | Medium | N-H bend (scissoring)[11] |
| 1465 | Medium | C-H bend (methylene) |
| ~1120 | Strong | C-O-C stretch (ether) |
Analytical Methods for Quantification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and thermal stability.
Protocol: GC-MS Analysis with TFAA Derivatization
-
Sample Preparation: Prepare a standard solution of 3-(tetradecyloxy)propylamine in a suitable anhydrous solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization: In a GC vial, mix 100 µL of the sample solution with 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes[14][15][16].
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless injector at 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.
-
-
Data Analysis: The derivatized product will have a molecular weight of 367.5 g/mol . Look for the molecular ion peak and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Direct analysis of this non-chromophoric amine by UV-Vis detection is not feasible. Therefore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.
Protocol: HPLC-ELSD Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.
-
HPLC Conditions:
-
Column: A mixed-mode or HILIC column can be effective for retaining the polar amine. A C18 column can also be used with an ion-pairing agent in the mobile phase, but this may not be compatible with all detectors.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD with nebulizer and evaporator temperatures optimized for the mobile phase composition (e.g., Nebulizer: 40°C, Evaporator: 60°C, Gas flow: 1.5 SLM)[9][17][18][19][20].
-
-
Data Analysis: The ELSD will provide a response proportional to the mass of the analyte. Quantification can be performed using an external standard calibration curve.
Application in Drug Delivery: A Cationic Lipid for Lipid Nanoparticle Formulation
The amphiphilic nature of 3-(tetradecyloxy)propylamine, with its protonatable primary amine, makes it an excellent candidate for use as a cationic lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA[21][22][23][24][25]. At an acidic pH during formulation, the amine group becomes protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid, leading to efficient encapsulation. At physiological pH, the lipid is less charged, contributing to a more stable and less toxic nanoparticle in circulation.
Representative Protocol: Formulation of mRNA-Loaded LNPs
This protocol describes a general method for formulating LNPs using a microfluidic mixing device. The lipid ratios are representative and should be optimized for the specific application.
-
Preparation of Solutions:
-
Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. A representative molar ratio could be: 50% 3-(tetradecyloxy)propylamine, 10% DSPC (distearoylphosphatidylcholine), 38.5% Cholesterol, and 1.5% PEG-lipid. The total lipid concentration should be in the range of 10-25 mM.
-
mRNA Solution: Dissolve the mRNA payload in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) at a suitable concentration (e.g., 0.1-0.5 mg/mL).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., a NanoAssemblr® or similar device) with two syringe pumps.
-
Load one syringe with the lipid stock solution and the other with the mRNA solution.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic). The total flow rate will determine the size of the resulting nanoparticles (typically 10-20 mL/min).
-
Initiate the pumps to rapidly mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 12 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the purified LNP suspension using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Characterize the resulting LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and encapsulation efficiency (e.g., using a RiboGreen® assay).
-
Safety and Handling
While a specific safety data sheet for 3-(Tetradecyloxy)propylamine is not widely available, based on similar long-chain amines, it should be handled with care. It is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
3-(Tetradecyloxy)propylamine presents itself as a valuable and versatile chemical for researchers and drug development professionals. Its amphiphilic properties, combined with a protonatable amine group, make it a promising candidate for a range of applications, most notably as a cationic lipid in the formulation of lipid nanoparticles for nucleic acid delivery. The synthesis and analytical methods outlined in this guide provide a solid foundation for its use in advanced research and development. As the demand for novel drug delivery systems continues to grow, the exploration of such unique lipid structures will undoubtedly play a crucial role in the future of medicine.
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